![molecular formula C15H20ClNO2 B1383744 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride CAS No. 2060031-17-4](/img/structure/B1383744.png)
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Overview
Description
“6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C15H19NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride” is 1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.78 . It is a solid in its physical form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Synthesis Methods
- Miyadera et al. (2000) described efficient methods for synthesizing a key intermediate of DV-7751, a novel quinolone carboxylic acid, using optical resolution or microbial reduction of 6-Benzyl-6-azaspiro[3.4]octane derivatives (Miyadera, Satoh, & Imura, 2000).
Structural Studies
- Manjunath et al. (2011) conducted crystal and molecular structure studies of a compound derived from 6-Benzyl-6-azaspiro[3.4]octane, providing insights into its conformation and bonding patterns (Manjunath et al., 2011).
Electrophilic Amination
- Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane, which relates to the chemical behavior of similar azaspiro compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).
Synthesis of Related Compounds
- Mandzhulo et al. (2016) synthesized N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, which are structurally related to 6-Benzyl-6-azaspiro[3.4]octane (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Conformational Studies
- Díez et al. (1991) synthesized derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, providing insight into the conformational behavior of similar azaspiro compounds (Díez, Izquierdo, Gálvez, Arias, Fonseca, & Sanz-Aparicio, 1991).
Spirocyclic Module Development for Drug Discovery
- Li, Rogers-Evans, and Carreira (2013) developed new classes of thia/oxa-azaspiro[3.4]octanes, similar in structure to 6-Benzyl-6-azaspiro[3.4]octane, for use as multifunctional modules in drug discovery (Li, Rogers-Evans, & Carreira, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELUKVDONXSYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride |
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